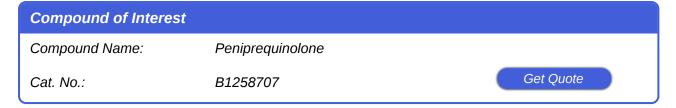


Spectroscopic Data Analysis of Peniprequinolone: A Technical Guide

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Peniprequinolone, a novel polyketide derivative, has garnered significant interest within the scientific community due to its unique structural features and promising biological activities. This document provides a comprehensive technical guide on the spectroscopic data analysis of **Peniprequinolone**, a compound identified as quinosorbicillinol in recent literature. Isolated from an endophytic fungus, Penicillium sp. NX-S-6, this metabolite exhibits potent anti-inflammatory properties, making it a compelling candidate for further investigation in drug discovery and development. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of its spectroscopic characteristics, the experimental protocols for its analysis, and insights into its mechanism of action.

Spectroscopic Data

The structural elucidation of **Peniprequinolone** was achieved through a combination of advanced spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data



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NMR spectroscopy was pivotal in determining the intricate cyclic structure and stereochemistry of **Peniprequinolone**. The ¹H and ¹³C NMR data were acquired in methanol-d₄.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for **Peniprequinolone** (Quinosorbicillinol)



Position	¹³ C (δc, type)	¹Η (δΗ, mult., J in Hz)
2	165.7, C	
3	118.1, C	
4	179.5, C	_
4a	114.7, C	_
5	34.7, CH	3.55, d, 11.8
6	29.9, CH ₂	1.95, m; 1.69, m
7	45.4, CH	3.12, m
8	199.8, C	
8a	108.9, C	
9	161.7, C	_
10	116.8, CH	6.05, s
11	142.3, C	
12	130.2, CH	6.42, d, 15.0
13	128.7, CH	6.25, dd, 15.0, 10.0
14	132.5, CH	6.88, dd, 15.0, 10.0
15	145.2, CH	7.35, dd, 15.0, 10.0
16	18.9, CH₃	1.90, d, 6.8
17	21.4, CH ₃	1.05, d, 6.7
18	21.2, CH₃	1.15, d, 6.9
1'	140.2, C	
2'	121.8, CH	7.85, d, 8.0
3'	134.5, CH	7.55, t, 8.0
4'	123.5, CH	7.30, t, 8.0



5'	126.1, CH	7.90, d, 8.0
6'	117.5, C	
7'	170.1, C	_

Data obtained from a study on quinosorbicillinol, presumed to be **Peniprequinolone**.

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was employed to determine the molecular formula of **Peniprequinolone**.

Table 2: High-Resolution Mass Spectrometry Data for Peniprequinolone

lon	Calculated m/z	Found m/z	Molecular Formula
[M+H]+	458.1962	458.1965	C27H28NO5

Data obtained from a study on quinosorbicillinol.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopic Data

The UV-Vis spectrum provides information about the electronic transitions within the molecule, while the IR spectrum reveals the presence of specific functional groups.

Table 3: UV-Vis and IR Spectroscopic Data for Peniprequinolone

Spectroscopic Method	Wavelength/Wavenumber	Interpretation
UV-Vis (λmax, nm)	225, 280, 350	Conjugated system, characteristic of sorbicillinoids and quinolone moieties
IR (νmax, cm ⁻¹)	3420, 1685, 1650, 1610	O-H stretching, C=O stretching (ketone), C=O stretching (amide), C=C stretching



Data interpreted from the structural information provided in the primary literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used for the spectroscopic analysis of **Peniprequinolone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A 5 mg sample of purified Peniprequinolone was dissolved in 0.5 mL of methanol-d₄ (CD₃OD).
- Instrumentation: NMR spectra were recorded on a Bruker AVANCE III 600 MHz spectrometer.
- ¹H NMR Spectroscopy:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Acquisition Time: 2
- To cite this document: BenchChem. [Spectroscopic Data Analysis of Peniprequinolone: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1258707#spectroscopic-data-analysis-of-peniprequinolone]

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